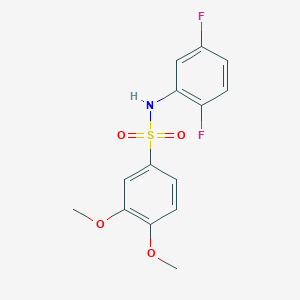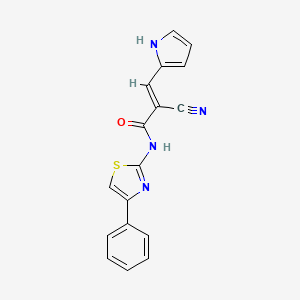![molecular formula C18H19N3O5 B4279898 N-(1,3-benzodioxol-5-yl)-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4279898.png)
N-(1,3-benzodioxol-5-yl)-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide is a complex organic compound characterized by the presence of a benzodioxole ring, a methylphenoxy group, and a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Methylphenoxy Group: The methylphenoxy group is introduced via a nucleophilic substitution reaction, where 4-methylphenol reacts with an appropriate halogenated precursor.
Formation of the Hydrazinecarboxamide Moiety: The hydrazinecarboxamide moiety is formed by reacting hydrazine with a carboxylic acid derivative, such as an ester or an acid chloride.
Coupling Reactions: The final compound is obtained by coupling the benzodioxole derivative with the methylphenoxy derivative under suitable conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
- N-(1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-methylphenoxy)propanoylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-11-3-6-14(7-4-11)26-12(2)17(22)20-21-18(23)19-13-5-8-15-16(9-13)25-10-24-15/h3-9,12H,10H2,1-2H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXDCMAGWHFTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NNC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B4279817.png)
![ethyl 5-(aminocarbonyl)-2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4279831.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4279832.png)
![ethyl 5-(aminocarbonyl)-2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4279841.png)

![2-{[(4-ethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4279853.png)
![N-(4-fluoro-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4279857.png)
![dimethyl 5-({[(2-furylmethyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4279876.png)

![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-cyclohexylurea](/img/structure/B4279890.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[(E)-cyclohex-3-en-1-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B4279905.png)


![13-DIMETHYL-N-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4279927.png)
